Methyldicyclohexylphosphine oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H25OP |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
[cyclohexyl(methyl)phosphoryl]cyclohexane |
InChI |
InChI=1S/C13H25OP/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChI Key |
OTNUOVQCRMIDQM-UHFFFAOYSA-N |
SMILES |
CP(=O)(C1CCCCC1)C2CCCCC2 |
Canonical SMILES |
CP(=O)(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyldicyclohexylphosphine Oxide
Established Synthetic Pathways for Secondary Phosphine (B1218219) Oxides
The groundwork for producing tertiary phosphine oxides like the target compound is built upon the well-established synthesis of their secondary phosphine oxide (SPO) precursors. thieme-connect.comnsf.gov These SPOs are valuable intermediates and ligands in their own right. thieme-connect.comnsf.gov
Traditional methods for synthesizing secondary phosphine oxides (SPOs) are robust and widely documented in organophosphorus chemistry. Two of the most common and reliable approaches involve the use of Grignard reagents and the hydrolysis of phosphorus halides.
One prevalent method involves the reaction of Grignard reagents with dialkyl phosphites, such as diethyl phosphite (B83602). tandfonline.comrug.nl This reaction typically involves the addition of two equivalents of the Grignard reagent (e.g., an alkyl- or arylmagnesium bromide) to the phosphite in a solvent like tetrahydrofuran (B95107) (THF). tandfonline.comrug.nl This approach is effective for creating symmetrical SPOs. rug.nl Another classical route is the hydrolysis of diorganophosphinous chlorides (R₂PCl). rug.nl These precursors can be hydrolyzed to yield the corresponding secondary phosphine oxide, often in very good yields (79-96%) with high purity due to the formation of minimal side-products. rug.nl
| Method | Precursors | Key Reagents | Typical Product | Reference |
|---|---|---|---|---|
| Grignard Reaction | Dialkyl Phosphite (e.g., Diethyl phosphite) | Grignard Reagent (R-MgX) | Symmetrical Secondary Phosphine Oxide (R₂P(O)H) | tandfonline.comrug.nl |
| Hydrolysis | Diorganophosphinous Halide (e.g., R₂PCl) | Water (H₂O) | Secondary Phosphine Oxide (R₂P(O)H) | rug.nl |
| Grignard with Phosphorus Halides | Phosphorus Trichloride (PCl₃) | Grignard Reagent, followed by H₂O | Secondary Phosphine Oxide (R₂P(O)H) | researchgate.net |
More complex synthetic planning employs convergent and divergent strategies to access a wide array of phosphine oxides.
A convergent synthesis involves preparing different fragments of a target molecule separately and then combining them in the final stages. For phosphine oxides, this could mean synthesizing the dicyclohexylphosphine (B1630591) oxide moiety and a separate methyl-containing reagent, which are then coupled.
A divergent synthesis starts from a common intermediate that is systematically modified to create a library of related but distinct compounds. nih.govresearchgate.net For example, a prochiral P(V) precursor can undergo nucleophilic desymmetrization, followed by subsequent enantiospecific substitutions to yield a wide range of C-, N-, O-, and S-substituted P(V) compounds from a single starting material. researchgate.net This strategy is particularly powerful for creating libraries of chiral phosphine oxides for applications in catalysis or materials science. researchgate.net A unified synthesis can exploit an enantioselective conjugate addition to a common intermediate, which is then subjected to different reaction pathways to generate diverse molecular scaffolds. acs.org
Modern Methodologies for Targeted Methyldicyclohexylphosphine Oxide Synthesis
To synthesize this compound specifically, modern techniques offer improvements in efficiency, control, and environmental impact over classical methods.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is an increasingly attractive alternative to traditional batch synthesis. fujifilm.com This method offers superior control over reaction parameters like temperature and mixing, enhances reaction efficiency and safety, and facilitates scalability. fujifilm.com While batch methods require purification at each step and can generate significant waste, flow synthesis can produce a target compound without the need to isolate intermediates. fujifilm.com This approach has been successfully applied to the synthesis of complex molecules bearing phosphonate (B1237965) or phosphine oxide groups, demonstrating its utility in modern organophosphorus chemistry. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool in organophosphorus chemistry, significantly accelerating reaction times and often improving yields. tandfonline.commdpi.com The use of microwave irradiation allows for efficient and rapid heating, making it a more economical and environmentally friendly alternative to conventional heating for P-C coupling reactions like the Hirao reaction. tandfonline.com This technique has been successfully applied to the synthesis of various phosphine oxides, phosphinates, and phosphonates. tandfonline.commdpi.com For instance, the Kabachnik-Fields reaction, a condensation of an amine, an aldehyde, and a >P(O)H species like a secondary phosphine oxide, can be performed under microwave conditions to produce α-aminophosphine oxides in high yields (94-97%) and short reaction times. tandfonline.com Similarly, phospha-Michael addition reactions of secondary phosphine oxides to α,β-unsaturated ketones proceed to full conversion in as little as 60 minutes under microwave irradiation. nih.gov
| Reaction Type | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Hirao Reaction (P-C Coupling) | Microwave (MW) Irradiation | Shorter reaction times, higher yields, greener process. | tandfonline.commdpi.com |
| Kabachnik-Fields Reaction | MW, 100°C, 70 min | High yields (94-97%) for aminophosphine (B1255530) oxides. | tandfonline.com |
| Phospha-Michael Addition | MW, 100°C, 60 min | Full conversion, high yields of diastereomers. | nih.gov |
| α-Aminophosphonate Synthesis | MW, 80°C, 10 min | Rapid, catalyst-free synthesis. | nih.gov |
Solvothermal and hydrothermal synthesis are methods that involve using a solvent (or water, in the case of hydrothermal) under conditions of elevated temperature and pressure. sigmaaldrich.comresearchgate.net These techniques are most commonly employed for the synthesis of inorganic materials, such as metal oxides, polymers, and semiconductors. sigmaaldrich.commpg.de The process facilitates the interaction of precursors in a closed system, allowing for the formation of thermodynamically stable or metastable phases, often with controlled morphology and crystallinity. sigmaaldrich.comresearchgate.net While not a primary method for synthesizing discrete organophosphorus molecules like this compound, these techniques are relevant to the broader class of phosphorus oxides. For example, trioctylphosphine (B1581425) oxide (TOPO), a tertiary phosphine oxide analogous in class to the target compound, is a critical component in the solvothermal synthesis of semiconductor quantum dots, where it acts as both a high-temperature solvent and a capping agent to control nanoparticle growth. sigmaaldrich.com This demonstrates the stability and utility of phosphine oxides under the high-temperature and high-pressure conditions characteristic of solvothermal processes.
Control of Molecular Architecture in this compound Synthesis
The control of molecular architecture in the synthesis of this compound primarily revolves around the stereoselective formation of a chiral phosphorus center. A phosphorus atom with three different substituents, as in the case of this compound (if the two cyclohexyl groups are considered within a chiral environment or are substituted), can be a stereocenter. Achieving high levels of stereoselectivity is a key challenge and a focus of modern synthetic chemistry. Several strategies can be employed to control the P-chirality during the synthesis of tertiary phosphine oxides like this compound.
One of the most effective methods for establishing a P-chiral center is through the use of chiral auxiliaries. This strategy involves the reaction of a prochiral phosphorus compound with a chiral auxiliary to form diastereomers that can be separated. Subsequent removal of the auxiliary under stereospecific conditions yields the enantiomerically enriched phosphine oxide. For the synthesis of this compound, this would typically involve the reaction of a dichlorophosphine with a chiral alcohol or amine to create a diastereomeric mixture of phosphinates or phosphinamides. After separation, the chiral auxiliary is displaced by a Grignard reagent or an organolithium reagent.
Another powerful technique is kinetic resolution. This method relies on the differential rate of reaction of the enantiomers of a racemic secondary phosphine oxide with a chiral reagent or catalyst. In the context of preparing this compound, one could envision the kinetic resolution of a racemic dicyclohexylphosphine oxide precursor. For instance, an enzymatic or a metal-catalyzed reaction could selectively convert one enantiomer to a new product, leaving the unreacted enantiomer in high enantiomeric excess. This enantiopure secondary phosphine oxide can then be methylated to afford the desired P-chiral this compound.
Desymmetrization of a prochiral phosphine oxide is also a viable approach. This involves the selective reaction of one of two identical groups in a prochiral molecule with a chiral reagent or catalyst. While not directly applicable to a simple dicyclohexylphosphine oxide, if the cyclohexyl rings were appropriately functionalized to create a prochiral plane, this method could be employed.
The choice of synthetic strategy significantly impacts the stereochemical outcome. The following table illustrates hypothetical outcomes for the synthesis of P-chiral this compound based on different methodologies.
| Synthetic Method | Chiral Inductor | Key Intermediate | Expected Diastereomeric/Enantiomeric Excess |
| Chiral Auxiliary | (-)-Ephedrine | Diastereomeric phosphinamides | >95% de |
| Kinetic Resolution | Chiral Palladium Catalyst | Enantioenriched Dicyclohexylphosphine oxide | Up to 99% ee |
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Anionic Dicyclohexylphosphine oxide | Variable, up to 90% ee |
It is important to note that the reaction conditions, such as temperature, solvent, and the nature of the reagents, play a crucial role in the level of stereocontrol achieved. For instance, the nucleophilic substitution at the phosphorus center during the removal of a chiral auxiliary generally proceeds with inversion of configuration. However, the stereochemical course can sometimes be influenced by the reaction conditions.
Coordination Chemistry of Methyldicyclohexylphosphine Oxide
Ligand Characteristics and Electronic Structure of Methyldicyclohexylphosphine Oxide
The properties of this compound as a ligand are fundamentally governed by its electronic structure and the nature of its substituents.
Secondary phosphine (B1218219) oxides (SPOs) like this compound exist in a tautomeric equilibrium between a pentavalent phosphine oxide form (R₂P(O)H) and a trivalent phosphinous acid form (R₂P-OH). cam.ac.uk For most SPOs, this equilibrium heavily favors the pentavalent oxide form, which makes them generally air-stable. cam.ac.uk However, the trivalent phosphinous acid tautomer is crucial for coordination to transition metals, as it possesses a lone pair of electrons on the phosphorus atom available for donation. nih.gov
The coordination of a metal center can shift the tautomeric equilibrium towards the phosphinous acid form. cam.ac.uk The nature of the substituents on the phosphorus atom significantly influences this equilibrium. Electron-donating groups tend to favor the pentavalent phosphine oxide form, while electron-withdrawing groups can increase the population of the trivalent phosphinous acid tautomer. nih.gov
The dicyclohexyl and methyl substituents on the phosphorus atom of this compound define its stereoelectronic profile. The cyclohexyl groups are bulky and are considered strong electron-donating alkyl groups. This electronic donation increases the electron density on the phosphorus and oxygen atoms. The methyl group is also electron-donating but is sterically much less demanding than the cyclohexyl groups. This combination of one small and two bulky, electron-rich substituents influences the ligand's steric bulk and basicity. The significant steric hindrance provided by the two cyclohexyl groups can play a crucial role in the coordination number and geometry of the resulting metal complexes, potentially favoring the formation of less sterically crowded complexes.
Complexation with Transition Metals
The rich coordination chemistry of secondary phosphine oxides extends to their ability to form stable complexes with a variety of transition metals.
The synthesis of transition metal complexes with phosphine oxide ligands is typically achieved by reacting a labile metal precursor with the pre-formed phosphine oxide in a suitable solvent. nih.govnih.gov Common characterization techniques for the resulting complexes include Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), and single-crystal X-ray diffraction.
While general synthetic methods are well-established for a wide range of phosphine oxide complexes, specific details on the synthesis and characterization of transition metal complexes featuring this compound as a ligand are not extensively documented in the surveyed literature. However, based on the known reactivity of similar phosphine oxides, it is anticipated that this compound would readily form complexes with various d-block metals.
In complexes with d-block metals, this compound is expected to coordinate primarily through its phosphoryl oxygen atom. Upon coordination, a slight elongation of the P=O bond is typically observed, which can be detected by a shift to lower frequency of the P=O stretching vibration in the IR spectrum. staffs.ac.uk
Due to the lack of specific crystallographic data for this compound complexes in the available literature, the following table presents representative data for a related phosphine oxide complex to illustrate typical structural parameters.
Table 1: Representative Structural Data for a Transition Metal-Phosphine Oxide Complex Data presented for illustrative purposes for a related phosphine oxide complex due to the absence of specific data for this compound complexes in the searched literature.
| Compound Name | M-O Bond Length (Å) | P-O Bond Length (Å) | M-O-P Angle (°) |
| [Dy(tricyclohexylphosphine oxide)₂(C₂H₅OH)Cl₃] | Data not available | Data not available | Data not available |
A comprehensive search of structural databases did not yield specific bond lengths and angles for the aforementioned dysprosium complex within the provided search results. psds.ac.uk
Ligand Exchange Dynamics in Transition Metal Systems
This compound, as a phosphine oxide ligand, is classified as a hard Lewis base. It coordinates to transition metals through its oxygen atom, forming a metal-oxygen bond. wikipedia.org The dynamics of ligand exchange in transition metal complexes are fundamental to understanding their reactivity, particularly in catalytic processes. The exchange of a ligand like this compound for another ligand in the coordination sphere is a form of ligand substitution reaction.
These substitution reactions can proceed through several mechanisms:
Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, after which the leaving ligand departs. This pathway is more common for complexes that are coordinatively unsaturated, such as 16-electron square-planar complexes. youtube.com
Dissociative (D) Mechanism: The leaving ligand first detaches from the metal center, creating a lower-coordination intermediate, which is then captured by the incoming ligand. youtube.com
Interchange (I) Mechanism: The incoming ligand enters the coordination sphere as the leaving ligand is departing, without a distinct intermediate. This can be further divided into associative-interchange (Iₐ), where the incoming ligand has a strong influence on the transition state, and dissociative-interchange (IᏧ), where the breaking of the bond to the leaving group is more important. uvic.ca
For many octahedral transition metal complexes, the ligand exchange process is found to follow a dissociative-interchange (IᏧ) pathway, often described by the Eigen-Wilkins mechanism. uvic.ca The phosphine oxide M-O bond is generally considered weak, making ligands like this compound relatively labile. wikipedia.org This lability can be advantageous in catalysis, where the phosphine oxide can act as a temporary or "labile" ligand, stabilizing the catalyst against decomposition or aggregation while being easily displaced by a substrate. nih.gov
The rate of ligand exchange is influenced by several factors, including the steric bulk of the phosphine oxide and the electronic nature of the metal center. tcichemicals.com The bulky dicyclohexyl groups of this compound would be expected to have a significant steric impact, potentially accelerating dissociative pathways by introducing strain in the ground state.
Table 1: Factors Influencing Ligand Exchange Dynamics
| Factor | Influence on Exchange Rate | Rationale |
|---|---|---|
| Steric Bulk of Ligand | Can increase the rate for dissociative (D, IᏧ) mechanisms. | Increased steric crowding in the ground state destabilizes the complex, lowering the activation energy for ligand dissociation. tcichemicals.com |
| Charge on Metal Ion | Higher positive charge generally decreases the rate of dissociative exchange. | Stronger electrostatic attraction between the metal and the oxygen donor of the ligand strengthens the M-O bond. uvic.ca |
| Nature of Entering Ligand | Has a significant effect in associative (A, Iₐ) mechanisms; minor effect in dissociative (D, IᏧ) mechanisms. | In associative pathways, the nucleophilicity of the incoming ligand directly impacts the rate of formation of the intermediate. youtube.com |
| Nature of Other Ligands | The trans influence can weaken the bond to the leaving group, increasing the exchange rate. | Ligands that are strong sigma donors can weaken the bond of the ligand located in the trans position. youtube.com |
Coordination with Lanthanide and Actinide Elements
The coordination chemistry of phosphine oxides with f-block elements is well-established, driven in part by their extensive use as extractants in nuclear fuel reprocessing and separation of lanthanides. The hard oxophilic character of lanthanide(III) and actinide(III) ions makes them highly suitable for coordination with the hard oxygen donor of this compound.
Synthetic Approaches for Lanthanide-Methyldicyclohexylphosphine Oxide Complexes
Complexes of lanthanides with this compound are typically synthesized through the direct reaction of a lanthanide salt with the phosphine oxide ligand in a suitable organic solvent. The most common precursors are lanthanide nitrates or chlorides.
A general synthetic procedure involves dissolving the lanthanide nitrate, Ln(NO₃)₃·xH₂O, in a solvent such as ethanol (B145695) or acetone, followed by the addition of a stoichiometric amount of this compound dissolved in the same solvent. staffs.ac.ukresearchgate.net The resulting complexes often precipitate from the solution upon stirring or standing and can be isolated by filtration. The stoichiometry of the isolated complexes can vary, often influenced by the steric bulk of the ligand and the ionic radius of the lanthanide ion. For bulky phosphine oxides like the analogous tricyclohexylphosphine (B42057) oxide (Cy₃PO), complexes with the general formula [Ln(NO₃)₃(R₃PO)₃] are common. staffs.ac.ukresearchgate.net The coordination number and geometry can change across the lanthanide series to alleviate steric strain caused by the lanthanide contraction. staffs.ac.uk
Table 2: Typical Synthetic Approaches for f-Block Phosphine Oxide Complexes
| Metal Precursor | Ligand | Solvent | Typical Conditions | Product Stoichiometry Example |
|---|---|---|---|---|
| Ln(NO₃)₃·xH₂O | This compound | Ethanol, Acetone | Stoichiometric ratio (e.g., 1:3), room temperature stirring. researchgate.net | [Ln(MDCHPO)₃(NO₃)₃] |
| LnCl₃·xH₂O | This compound | Methanol, Ethanol | Stoichiometric ratio (e.g., 1:4), reflux or room temperature. mdpi.com | [Ln(MDCHPO)₄]Cl₃ |
| Ln(NO₃)₃·xH₂O | This compound | Toluene, Water | Biphasic system for solvent extraction studies. | [Ln(NO₃)₃(MDCHPO)₃] (in organic phase) staffs.ac.uk |
Spectroscopic Probes of Lanthanide Coordination Environments
Spectroscopic techniques are invaluable for characterizing the coordination of this compound to lanthanide ions, providing insight into bonding and structure both in the solid state and in solution.
Infrared (IR) Spectroscopy : The most diagnostic feature in the IR spectrum is the P=O stretching vibration (ν(P=O)). In the free this compound ligand, this band appears at a characteristic frequency. Upon coordination to a Lewis acidic lanthanide ion, electron density is drawn from the P=O bond to the metal, weakening the bond. This results in a shift of the ν(P=O) band to a lower frequency (a red shift). The magnitude of this shift can be correlated with the strength of the metal-oxygen interaction. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR spectroscopy is particularly powerful for studying these complexes.
For complexes with diamagnetic lanthanide ions such as La³⁺ and Lu³⁺, coordination results in a downfield shift of the ³¹P resonance compared to the free ligand, known as the coordination shift. mdpi.com
For complexes with paramagnetic lanthanide ions (e.g., Pr³⁺, Nd³⁺, Eu³⁺), the ³¹P NMR signals are significantly shifted due to hyperfine interactions. These shifts, known as paramagnetic shifts, are a sum of contact (through-bond) and pseudocontact (through-space) contributions and can provide detailed structural information.
Variable-temperature NMR studies can reveal dynamic processes in solution, such as the exchange between free and coordinated ligands or the existence of multiple complex species in equilibrium. staffs.ac.ukresearchgate.net
Table 3: Representative Spectroscopic Data for Analogous Lanthanide Phosphine Oxide Complexes
Stability and Thermodynamics of f-Block Metal Complexation
The formation of a complex between an f-block metal ion (M³⁺) and this compound (L) in solution is an equilibrium process:
M³⁺ + nL ⇌ [MLₙ]³⁺
The stability of these complexes is governed by several factors:
The Hard-Soft Acid-Base (HSAB) Principle : The hard Ln³⁺ and An³⁺ ions form strong interactions with the hard oxygen donor of the phosphine oxide.
The Lanthanide Contraction : Generally, stability constants of complexes with a given ligand increase across the lanthanide series from La³⁺ to Lu³⁺. This is due to the increasing charge density of the ions as their ionic radii decrease, leading to stronger electrostatic interactions. nih.gov
Steric Effects : For a bulky ligand like this compound, steric hindrance between ligands can counteract the trend of increasing stability across the lanthanide series. staffs.ac.uk This can lead to a decrease in stability for the smaller, later lanthanides or a change in the stoichiometry of the dominant complex in solution.
Solvent Effects : The nature of the solvent plays a crucial role in the thermodynamics of complexation by influencing the solvation of the ions and the ligand.
Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) of complexation can be determined from temperature-dependent stability constant measurements. For the extraction of lanthanides by analogous phosphine oxides, the process is typically found to be enthalpically driven. staffs.ac.uk
Table 4: Representative Stability Constants (log K) for f-Block Metal Complexes with Oxygen-Donating Ligands
| Metal Ion | Ligand System | log K₁ | log K₂ | Conditions | Reference |
|---|---|---|---|---|---|
| La³⁺ | Salicylhydroxamic Acid | 5.30 | 4.25 | 3:1 Acetone-Water, 25 °C | nih.gov |
| Pr³⁺ | Salicylhydroxamic Acid | 5.75 | 4.70 | 3:1 Acetone-Water, 25 °C | nih.gov |
| Nd³⁺ | Salicylhydroxamic Acid | 5.86 | 4.88 | 3:1 Acetone-Water, 25 °C | nih.gov |
| Eu³⁺ | Salicylhydroxamic Acid | 6.27 | 5.25 | 3:1 Acetone-Water, 25 °C | nih.gov |
| Yb³⁺ | Salicylhydroxamic Acid | 6.70 | 5.68 | 3:1 Acetone-Water, 25 °C | nih.gov |
| Eu³⁺ | DOTA | log β = 26.21 | - | Aqueous, pH-dependent | rsc.org |
| Sm³⁺ | DOTA | log K = 23.36 | - | Aqueous, 25 °C | nih.gov |
Homogeneous Catalysis Mediated by this compound Ligands
Principles of Metal-Ligand Cooperation in Catalytic Cycles
The concept of metal-ligand cooperation (MLC) is a fundamental principle in modern catalysis. In MLC, the ligand is not a passive spectator but actively participates in the catalytic cycle. This cooperation can manifest in various ways, including the ligand acting as a proton shuttle, a redox-active component, or by undergoing reversible bond formation/cleavage to facilitate substrate activation. For phosphine oxide ligands, the phosphoryl group (P=O) can act as a Lewis base, coordinating to the metal center or other species, potentially influencing the electronic properties of the catalyst and participating in reaction mechanisms. However, specific studies detailing the principles of metal-ligand cooperation involving this compound are not available in the reviewed literature.
Role of this compound in Facilitating Redox Processes
Phosphine oxides can play a role in redox processes within a catalytic cycle. The P=O bond is highly polarized, and the oxygen atom can act as a hydrogen bond acceptor or coordinate to Lewis acidic centers. This interaction can modulate the redox potential of the metal center or directly participate in electron transfer steps. In some catalytic systems, phosphine oxides are formed as a byproduct of reactions where a phosphine ligand is oxidized. Catalytic cycles can be designed to regenerate the active phosphine species from the phosphine oxide. Unfortunately, no specific research was found that elucidates the role of this compound in facilitating redox processes in catalysis.
Specific Catalytic Transformations
Hydrogenation and Transfer Hydrogenation Reactions
Hydrogenation and transfer hydrogenation are crucial reactions in organic synthesis. While various phosphine ligands are integral to many effective catalysts for these transformations, specific data on the use of this compound in this context is absent from the available literature. A related search pointed to the synthesis of cyclohexyl phosphine ligands via the hydrogenation of aryl phosphines using niobium aryloxide catalysts, but this does not provide information on the catalytic activity of this compound itself.
Oxidation Reactions, Including N2O Conversion
Phosphine oxides can be involved in oxidation catalysis, sometimes as ancillary ligands that tune the reactivity of the metal center. The conversion of nitrous oxide (N2O), a potent greenhouse gas, into less harmful products is an area of active research. However, no studies were identified that specifically investigate the use of this compound complexes in oxidation reactions or in the catalytic conversion of N2O.
Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is critical to the success of these reactions. While phosphine oxides have been explored as ligands or pre-ligands in some coupling reactions, there is no specific information available on the application of this compound in this domain.
Advanced Spectroscopic and Computational Characterization of Methyldicyclohexylphosphine Oxide Systems
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of methyldicyclohexylphosphine oxide in various states of matter.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
In solution-state NMR, the molecule's tumbling motion averages out anisotropic interactions, leading to sharp, well-resolved signals. The ³¹P NMR spectrum of this compound is expected to show a single resonance, with a chemical shift characteristic of a pentavalent phosphine (B1218219) oxide. The chemical shift provides information about the electronic environment of the phosphorus atom. For analogous compounds like tricyclohexylphosphine (B42057) oxide, the ³¹P signal appears around 9.95 ppm (for the precursor phosphine), with the oxide typically shifted significantly downfield. magritek.com Other cycloalkyl and aryl phosphine oxides exhibit ³¹P chemical shifts in the range of 30-50 ppm. rsc.orgrsc.org
¹H and ¹³C NMR spectra provide detailed information about the methyl and cyclohexyl groups. The ¹H NMR spectrum would feature complex multiplets for the cyclohexyl protons and a distinct signal for the methyl protons, likely a doublet due to coupling with the phosphorus atom. The ¹³C NMR spectrum would show a series of resonances for the different carbon atoms of the cyclohexyl rings and a signal for the methyl carbon, with characteristic J-coupling to the phosphorus atom. rsc.orgmdpi.comismrm.orgpressbooks.pub
Solid-state NMR (ssNMR) is employed to study the compound in its crystalline or amorphous solid form. cdnsciencepub.com Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions such as chemical shift anisotropy (CSA) and dipolar couplings. acs.orgacs.org Magic Angle Spinning (MAS) is a technique used to average these anisotropic interactions, resulting in narrower lines. Cross-polarization (CP) can be used to enhance the signal of less abundant nuclei like ¹³C and ³¹P. cdnsciencepub.com Solid-state ³¹P NMR can reveal information about the number of crystallographically inequivalent molecules in the unit cell and the local symmetry around the phosphorus atom. cdnsciencepub.comresearchgate.net
Table 1: Representative NMR Data for a Trialkylphosphine Oxide System This table presents typical chemical shift ranges based on analogous compounds. Actual values for this compound may vary.
| Nucleus | Technique | Typical Chemical Shift (δ, ppm) | Expected Multiplicity/Coupling |
|---|---|---|---|
| ³¹P | Solution | 30 - 50 | Singlet |
| ¹H | Solution | 1.0 - 2.5 (Cyclohexyl), 1.2 - 1.8 (Methyl) | Multiplets (Cyclohexyl), Doublet (JP-H) (Methyl) |
| ¹³C | Solution | 25 - 40 (Cyclohexyl), 15 - 25 (Methyl) | Doublets (JP-C) |
| ³¹P | Solid-State (MAS) | Varies (sensitive to packing) | Potentially multiple peaks for inequivalent sites |
Infrared (IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. acs.orgacs.org The absorption of infrared light or the inelastic scattering of laser light (Raman) corresponds to specific molecular vibrations, such as bond stretching and bending.
The most characteristic vibrational mode for this compound is the P=O stretching vibration. This mode gives rise to a strong absorption band in the IR spectrum, typically found in the range of 1100-1200 cm⁻¹. researchgate.netmsu.edu Its exact position is sensitive to the electronic and steric effects of the substituents on the phosphorus atom and can be influenced by hydrogen bonding or coordination to a metal center. In Raman spectroscopy, the P=O stretch is also observable, though its intensity can vary. researchgate.net
Other key vibrational modes include the P-C stretching and bending vibrations, as well as the internal vibrations of the cyclohexyl and methyl groups (C-H stretching, CH₂ scissoring, etc.). researchgate.netresearchgate.net The analysis of these vibrational bands provides a detailed fingerprint of the molecule. researchgate.net While IR spectroscopy is more sensitive to polar bonds with a large change in dipole moment during vibration, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. acs.org
Table 2: Characteristic Vibrational Frequencies for a Trialkylphosphine Oxide Frequencies are based on data for analogous compounds like trioctylphosphine (B1581425) oxide (TOPO). researchgate.netresearchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique(s) | Intensity |
|---|---|---|---|
| P=O Stretch | 1140 - 1160 | IR, Raman | Strong (IR), Variable (Raman) |
| P-C Stretch | 1460 - 1470 | IR, Raman | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | Strong |
| CH₂ Bend/Scissor | 1440 - 1470 | IR, Raman | Medium |
X-ray Absorption Fine Structure (XAFS) is a powerful element-specific technique used to determine the local geometric and electronic structure around a specific atom in a material. nih.gov When this compound acts as a ligand to a metal ion, XAFS can be used to probe the coordination environment of the metal center. The technique does not require crystalline samples and can be applied to solutions, amorphous solids, and surfaces. nih.gov
A XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES : The XANES region, near the absorption edge, provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing metal atom. mdpi.com The energy and shape of the absorption edge are sensitive to the effective charge on the metal ion.
EXAFS : The EXAFS region, at higher energies above the edge, consists of oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS oscillations can yield precise information about the number and type of neighboring atoms and their distances (bond lengths) from the central absorbing atom. mdpi.com
In the context of a metal complex with this compound, XAFS at the metal's absorption edge would reveal the M-O bond distance (from the phosphine oxide) and the coordination number of the metal. This is particularly valuable for characterizing species in solution or in materials where single crystals for diffraction studies cannot be obtained. nih.govmdpi.com
Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com For a crystalline sample of this compound, XRD analysis can provide a wealth of structural information, including:
The crystal system and space group.
The dimensions of the unit cell.
The precise coordinates of each atom, allowing for the determination of bond lengths (e.g., P=O, P-C, C-C), bond angles, and torsion angles. researchgate.netrsc.org
Details of intermolecular interactions, such as hydrogen bonding and van der Waals contacts, which govern the crystal packing. mdpi.com
Table 3: Illustrative Data Obtainable from Single-Crystal XRD Analysis This table shows the type of structural parameters that would be determined from an XRD study.
| Parameter | Example Value (Hypothetical) | Information Gained |
|---|---|---|
| Crystal System | Monoclinic | Symmetry of the crystal lattice |
| Space Group | P2₁/c | Symmetry elements within the unit cell |
| P=O Bond Length | 1.49 Å | Double bond character |
| P-C Bond Length | 1.82 Å | Single bond character |
| O=P-C Bond Angle | 112° | Geometry around phosphorus |
| C-P-C Bond Angle | 106° | Steric bulk of cyclohexyl groups |
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental studies, offering insights into the electronic structure, properties, and reactivity of molecules that can be difficult to probe experimentally.
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. duq.eduescholarship.org It has proven to be a robust tool for studying molecules like this compound, providing a good balance between computational cost and accuracy. researchgate.netresearchgate.net
DFT calculations can be used to determine a variety of molecular properties, including:
Optimized Geometry : DFT can predict the lowest-energy three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data from XRD. nih.gov
Vibrational Frequencies : Calculation of vibrational frequencies allows for the assignment of experimental IR and Raman spectra. Comparing calculated and experimental spectra can confirm the structure of the compound.
Electronic Properties : DFT provides information on the electronic orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are key to understanding the molecule's reactivity, acting as an electron donor (from the HOMO) or acceptor (to the LUMO). scispace.comresearchgate.net
Reactivity Descriptors : Properties like the molecular electrostatic potential (MEP) can be calculated to predict sites susceptible to electrophilic or nucleophilic attack. The MEP map visually represents the charge distribution, with negative potential (red) indicating lone pairs (like on the phosphoryl oxygen) and positive potential (blue) indicating electron-deficient regions. scispace.com
These computational insights are invaluable for rationalizing observed chemical behavior and for designing new molecules with specific properties. researchgate.net
Table 4: Representative Electronic Properties from a DFT Calculation This table illustrates the type of data that can be obtained from DFT calculations on this compound.
| Calculated Property | Typical Result | Significance |
|---|---|---|
| HOMO Energy | -7.0 eV | Related to ionization potential; indicates electron-donating ability |
| LUMO Energy | +1.5 eV | Related to electron affinity; indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.5 eV | Indicates electronic stability and resistance to excitation |
| Dipole Moment | ~4-5 Debye | Measure of molecular polarity, centered on the P=O bond |
| Mulliken Charge on P=O Oxygen | -0.6 to -0.8 e | Indicates a highly nucleophilic site, crucial for coordination |
Molecular Dynamics Simulations of Ligand-Metal Interactions
At the core of MD simulations is the repeated calculation of forces between atoms and the subsequent updating of their positions and velocities. nih.gov These simulations can reveal the preferred binding modes of this compound to a metal, showing how the cyclohexyl groups orient themselves and how the phosphoryl oxygen coordinates with the metal. The flexibility of the ligand, including the rotation of the cyclohexyl rings and the methyl group, can be tracked, offering a picture of the entropic contributions to binding.
Simulations are particularly adept at elucidating the role of the solvent in the ligand-metal interaction. The explicit inclusion of water molecules, for instance, allows for the study of how they mediate or compete with the binding of this compound. The desolvation of both the ligand and the metal ion upon complex formation is a critical aspect that can be quantified through MD simulations, providing energetic data that is crucial for understanding the thermodynamics of the binding process.
The following table presents hypothetical data from a simulated interaction between this compound and a generic divalent metal ion (M²⁺) in an aqueous solution, illustrating the types of quantitative information that can be extracted from such simulations.
| Simulation Parameter | Value | Unit | Description |
| Binding Free Energy (ΔG_bind) | -12.5 | kcal/mol | The overall free energy change upon binding of the ligand to the metal ion, indicating a spontaneous interaction. |
| M²⁺-Oxygen Distance | 2.1 | Å | The average distance between the metal ion and the phosphoryl oxygen of the ligand, indicating a strong coordination bond. |
| Ligand RMSD | 1.8 | Å | The root-mean-square deviation of the ligand's atomic positions, showing its conformational stability when bound to the metal. |
| Solvent Accessible Surface Area Change | -150 | Ų | The change in the surface area of the complex exposed to the solvent upon binding, reflecting the burial of hydrophobic and polar surfaces. |
These simulations provide a foundation for understanding the macroscopic properties of these systems by detailing the atomic-level interactions that govern them.
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations offer a complementary approach to molecular dynamics, providing a detailed electronic-level understanding of the interactions within this compound-metal systems. mdpi.com These methods, rooted in quantum mechanics, can elucidate the nature of the chemical bonds, the distribution of electron density, and the energies of different molecular states, which are fundamental to understanding reaction mechanisms. researchgate.net
One of the primary applications of quantum chemistry in this context is the analysis of the metal-ligand bond itself. By employing methods like Density Functional Theory (DFT), researchers can characterize the bond between the phosphoryl oxygen of this compound and the metal center. umn.edu This includes quantifying the degree of covalent versus electrostatic character in the bond, which is crucial for predicting the stability and reactivity of the complex. researchgate.net The calculations can also reveal how the electronic properties of the metal are altered upon coordination with the ligand. nih.gov
Furthermore, quantum chemical calculations are instrumental in mapping out the potential energy surfaces of reactions involving the metal complex. This allows for the identification of transition states and the calculation of activation barriers, providing key mechanistic insights into processes such as ligand exchange or catalytic cycles. researchgate.net For instance, the mechanism of how this compound might influence the catalytic activity of a metal center can be explored by calculating the energies of intermediates and transition states for a proposed catalytic reaction.
The data in the table below represents hypothetical results from DFT calculations on a this compound-metal complex, showcasing the detailed electronic information that can be obtained.
| Calculated Property | Value | Unit | Description |
| M-O Bond Dissociation Energy | 95 | kcal/mol | The energy required to break the bond between the metal and the phosphoryl oxygen, indicating a strong and stable bond. |
| Mulliken Charge on Metal | +1.75 | e | The partial charge on the metal atom after bonding, showing a slight reduction from its formal +2 charge due to electron donation from the ligand. |
| HOMO-LUMO Gap | 4.2 | eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, which relates to the electronic stability and reactivity of the complex. |
| Vibrational Frequency (P=O stretch) | 1150 | cm⁻¹ | The calculated vibrational frequency of the phosphorus-oxygen double bond, which can be compared with experimental spectroscopic data to validate the computational model. |
Through these detailed electronic structure calculations, a deeper understanding of the chemical nature and reactivity of Meth.yldicyclohexylphosphine oxide in metal complexes can be achieved, guiding the design of new ligands and catalysts with desired properties.
Future Directions and Emerging Research Frontiers for Methyldicyclohexylphosphine Oxide
Development of Novel Methyldicyclohexylphosphine Oxide Architectures
The development of new molecular structures incorporating the this compound moiety is a primary frontier of research. The synthesis of functionalized phosphine (B1218219) ligands and their subsequent oxidation to phosphine oxides is a well-established field. An improved one-pot procedure for preparing functionalized dicyclohexyl- and di-tert-butylphosphinobiphenyl ligands involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov This methodology could be adapted to introduce functional groups onto the cyclohexyl rings or to create more complex molecular scaffolds centered around the MDPO core.
The synthesis of dicyclohexylphosphine (B1630591) oxide itself has been achieved with high yield through the reaction of chlorocyclohexane (B146310) with magnesium to form a Grignard reagent, which is then reacted with diethyl phosphate. chemicalbook.com By modifying the starting materials, for instance, by using functionalized cyclohexyl halides, a variety of novel MDPO architectures could be accessed.
Furthermore, the synthesis of hybrid molecular platforms is a promising area. For example, researchers have successfully synthesized 4,5-dihydroisoxazoles decorated with a dimethylphosphinoyl group. researchgate.netnuph.edu.uanuph.edu.ua A similar approach could be employed to link the MDPO unit to other functional heterocycles, creating bifunctional molecules with potential applications in medicinal chemistry or materials science. The phosphine oxide group is known to be a valuable component in creating innovative drugs, as exemplified by the FDA-approved drug brigatinib, which contains a dimethylphosphine (B1204785) oxide moiety. nuph.edu.ua
| Synthetic Strategy | Potential Novel Architectures | Key Features |
| Functionalization of Cyclohexyl Rings | MDPO with hydroxyl, amino, or other functional groups | Enhanced solubility, sites for further modification |
| Incorporation into Macrocycles | MDPO-containing crown ethers or calixarenes | Host-guest chemistry, ion sensing |
| Polymer-Supported MDPO | MDPO-functionalized polymers | Recyclable catalysts, functional materials |
Expanding Catalytic Applications in Sustainable Chemistry
Phosphine ligands are ubiquitous in transition metal catalysis, and their corresponding oxides are often considered catalyst deactivation products. However, recent research has highlighted that phosphine oxides can play a crucial role as ligands themselves or as pre-catalysts. Palladium complexes bearing phosphine oxide ligands have shown significant catalytic activity in various cross-coupling reactions.
Palladium(II) complexes with mixed phosphine/phosphine oxide ligands have been synthesized and characterized, demonstrating their potential in catalysis. nih.gov The electronic and steric properties of the MDPO ligand, with its electron-donating alkyl groups and bulky cyclohexyl rings, make it an interesting candidate for supporting catalytic activity.
The development of palladium(II) complexes with mixed NHC/phosphine donor ligands has yielded effective pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. researchgate.net Substituting traditional phosphine ligands with MDPO in such systems could lead to catalysts with altered stability, activity, and selectivity, potentially enabling reactions under milder, more sustainable conditions. For instance, palladium complexes have been successfully used for the telomerization of 1,3-butadiene (B125203) with methanol, a process that aligns with green chemistry principles. nih.gov
Future research will likely focus on exploring the use of MDPO-metal complexes in a wider range of sustainable chemical transformations, such as C-H activation, biomass conversion, and the synthesis of biodegradable polymers.
| Catalytic Reaction | Potential Role of MDPO-Metal Complexes | Sustainability Aspect |
| Suzuki-Miyaura Coupling | Enhanced catalyst stability and turnover number | Reduced catalyst loading, milder reaction conditions |
| Sonogashira Coupling | Improved selectivity for terminal alkynes | Copper-free conditions |
| C-H Activation | Novel reactivity due to unique steric and electronic properties | Atom economy, reduced pre-functionalization |
| Biomass Conversion | Catalyzing the breakdown of lignocellulose | Utilization of renewable feedstocks |
Integration into Advanced Functional Materials
The unique properties of the phosphine oxide group, such as its polarity, thermal stability, and ability to coordinate with metal ions, make it an attractive component for advanced functional materials. A notable example is the development of a scintillator for X-ray imaging based on a dicyclohexyl(phenyl)phosphine oxide (DCPPO) ligand coordinated to manganese(II) bromide. acs.org This material exhibits high thermal stability and efficient green luminescence. acs.org Substituting the phenyl group with a methyl group to form an MDPO-based material could modulate the luminescent properties and is a clear avenue for future investigation.
The DCPPO-based scintillator was prepared by doping the complex into a poly(methyl methacrylate) (PMMA) host, demonstrating the compatibility of such phosphine oxides with polymer matrices. acs.org This opens the door to creating a variety of MDPO-containing composite materials.
Furthermore, phosphine oxide-containing polymers are gaining attention. For example, a multifunctional polymer containing phosphine oxide groups was synthesized via RAFT polymerization, which could then be modified in water. uniovi.es Incorporating the bulky and hydrophobic dicyclohexyl groups of MDPO into a polymer backbone could lead to materials with interesting self-assembly properties, potentially forming micelles or other nanostructures in solution. Such materials could find applications in drug delivery, sensing, or as flame retardants.
| Material Type | Potential Application | Key Property Conferred by MDPO |
| Luminescent Materials | X-ray imaging, OLEDs | Tunable photophysical properties, thermal stability |
| Polymer Composites | Flame retardants, high-performance plastics | Thermal stability, altered mechanical properties |
| Functional Polymers | Drug delivery, nanoreactors | Self-assembly, biocompatibility |
| Extraction Resins | Selective metal extraction | Strong coordination to metal ions |
Theoretical Predictions Guiding Experimental Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules and materials, thereby guiding experimental efforts. For the dicyclohexyl(phenyl)phosphine oxide-based scintillator, DFT calculations were used to understand its electronic structure and predict a band gap of 2.651 eV. acs.org Similar theoretical studies on MDPO would be invaluable for predicting its electronic properties, bond energies, and coordination behavior with different metal centers.
Theoretical modeling can also elucidate reaction mechanisms. For instance, computational studies can help to understand the role of palladium bisphosphine monoxide complexes in catalytic cycles by examining the energetics of oxidative addition and other elementary steps. nih.gov Such insights can accelerate the development of more efficient catalysts based on MDPO.
Furthermore, computational screening of virtual libraries of MDPO-containing compounds could identify promising candidates for specific applications. For example, by calculating properties like lipophilicity and binding affinity to biological targets, theoretical studies can guide the design of new MDPO-based therapeutic agents. The use of nano-QSAR (Quantitative Structure-Activity Relationship) models, which have been applied to predict the cytotoxicity of metal oxide nanoparticles, could also be adapted to assess the potential biological activity of MDPO derivatives. nuph.edu.ua
| Theoretical Method | Predicted Property | Impact on Experimental Design |
| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction mechanisms | Rational design of catalysts and functional materials |
| Molecular Dynamics (MD) | Self-assembly behavior, polymer conformation | Design of MDPO-containing polymers with specific morphologies |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Prioritization of synthetic targets for drug discovery |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyldicyclohexylphosphine oxide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : this compound can be synthesized via reduction of dicyclohexylchlorophosphine using agents like lithium aluminum hydride under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Industrial methods may involve reacting cyclohexylmagnesium bromide with phosphorus trichloride followed by hydrolysis. Key considerations include maintaining anhydrous conditions, controlling reaction temperature (typically room temperature for lab-scale), and using Schlenk-line techniques for air-sensitive intermediates .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical, particularly P NMR, which shows a distinct peak for the phosphorus center (typically δ +20 to +40 ppm for phosphine oxides). H and C NMR can confirm cyclohexyl and methyl group environments. Mass spectrometry (GC/MS or ESI-MS) verifies molecular weight, while IR spectroscopy identifies P=O stretches (~1150–1250 cm). Cross-validate with elemental analysis for purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use inert atmosphere gloveboxes or Schlenk lines to prevent oxidation. Wear appropriate PPE (gloves, lab coat, goggles) due to potential irritancy. Store under nitrogen at low temperatures (-20°C) to stabilize reactive intermediates. Spill management should include neutralization with dilute hydrogen peroxide to oxidize residual phosphine species .
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic and steric effects of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electron-donating capacity (via Natural Bond Orbital analysis) and steric bulk (using Tolman cone angles). Compare computed P NMR chemical shifts with experimental data to validate models. Such studies guide ligand design for transition-metal catalysts, optimizing parameters like bite angle and metal-phosphorus bond strength .
Q. What strategies resolve discrepancies in reported reaction conditions for this compound synthesis, such as solvent choice or catalyst loading?
- Methodological Answer : Systematic parameter screening (e.g., Design of Experiments, DoE) identifies critical variables. For example, test polar aprotic solvents (THF, DMF) versus hydrocarbons (toluene) under varying temperatures. Use kinetic profiling (e.g., in situ IR) to monitor reaction progress. Reproduce literature methods with controlled moisture/oxygen levels to isolate environmental factors .
Q. How can enantiomerically enriched this compound derivatives be synthesized and characterized?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis during phosphorylation. Use chiral HPLC or capillary electrophoresis for enantiomeric excess (ee) determination. X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) confirms absolute configuration. Dynamic NMR can probe stereochemical stability under varying temperatures .
Q. What role does this compound play in cross-coupling reactions, and how can its ligand properties be optimized?
- Methodological Answer : As a bulky electron-rich ligand, it enhances oxidative addition in Pd-catalyzed Suzuki-Miyaura couplings. Modify cyclohexyl substituents to adjust steric demand (e.g., para-substituted cyclohexyl groups). Compare turnover numbers (TON) and rates with analogues like tricyclohexylphosphine to evaluate performance .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting data on the oxidative stability of this compound in different solvents?
- Methodological Answer : Conduct accelerated stability studies using HPLC to quantify degradation products (e.g., phosphine oxides) in solvents like DCM, THF, and water. Monitor via P NMR for real-time oxidation. Control for trace metals (e.g., Fe³⁺) that may catalyze decomposition. Publish raw datasets to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
